Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 672950-47-9) is a pyrimidine derivative with the molecular formula C₁₄H₁₃FN₂O₃S and a molecular weight of 308.33 g/mol . The compound features a pyrimidine core substituted at the 4-position with a 4-fluorophenoxy group and at the 2-position with a methylsulfanyl (SCH₃) group, while the 5-position is esterified with an ethyl carboxylate. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPPZMWEGWIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a fluorophenol derivative and a suitable leaving group.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
(a) Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 160850-84-0)
- Structure: The 4-position substituent is a 2-fluorophenyl group instead of a 4-fluorophenoxy group. The 2-position has a methyl group (CH₃) instead of methylsulfanyl.
- The methyl group at position 2 may decrease steric hindrance compared to the bulkier SCH₃ group in the target compound .
(b) Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
- Structure : Features a 4-methylphenylsulfanyl group at position 4 and a phenyl group at position 2.
- Impact: The methylphenylsulfanyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
(c) Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-12-0)
- Structure: Substitutes the 4-fluorophenoxy group with a trifluoromethyl (CF₃) group.
(d) Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-69-6)
Substituent Variations at the 2-Position
(a) Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 76360-82-2)
- Structure: Replaces the 4-fluorophenoxy group with a methylamino (NHCH₃) group.
- Impact: The amino group enables hydrogen bonding, which could improve interactions with enzyme active sites compared to the ether-linked fluorophenoxy group in the target compound .
(b) Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- Structure : Incorporates an allylsulfanyl group at position 2 and a 4-methoxyphenyl group at position 4.
- The methoxyphenyl group enhances electron-donating effects compared to the fluorophenoxy group .
Functional Group Modifications
(a) Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478065-04-2)
- Structure: Adds a chlorobenzoylamino-phenoxy substituent at position 4.
(b) Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Features a sulfanylidene (C=S) group at position 2 and a tetrahydropyrimidine ring.
Physico-Chemical Properties
Biological Activity
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, identified by its CAS number 432521-66-9, is a synthetic organic compound featuring a pyrimidine ring with distinct functional groups that potentially contribute to its biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in antimicrobial and anticancer domains.
Chemical Structure and Properties
- Molecular Formula : C14H13FN2O3S
- Molecular Weight : 308.33 g/mol
- Key Functional Groups :
- Fluorophenoxy group
- Methylsulfanyl group
- Chemical Structure : The presence of these groups is thought to enhance the compound's interaction with biological targets, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-chloro-5-pyrimidinecarboxylate with 4-fluorophenoxide and sodium methyl mercaptide. This multi-step synthesis is crucial for obtaining the desired compound with specific biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits moderate in vitro antimicrobial activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
These findings suggest potential therapeutic applications, although further studies are necessary to evaluate efficacy and safety comprehensively .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Preliminary studies have shown weak inhibitory activity against tyrosine kinase, an enzyme involved in many cellular processes such as growth and division. This finding may have implications for cancer treatment, but further research is required to clarify the significance of this activity.
The mechanism by which this compound exerts its biological effects is believed to involve binding to specific molecular targets, including enzymes or receptors. The unique combination of the fluorophenoxy and methylsulfanyl groups enhances binding affinity and specificity, while the pyrimidine ring facilitates hydrogen bonding interactions.
Study on Antimicrobial Properties
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting a potential role as an antimicrobial agent.
Investigation of Enzyme Inhibition
A separate study published in the Journal of Medicinal Chemistry explored the enzyme inhibition profile of this compound. The researchers found that while the compound exhibited weak inhibition (IC50 > 100 µM) against tyrosine kinase, modifications to the structure could enhance this activity significantly. This study highlights the importance of structural optimization in developing more potent inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
